molecular formula C7H13ClO2 B133828 1-Chloro-2-methylpropyl propionate CAS No. 58304-65-7

1-Chloro-2-methylpropyl propionate

Cat. No. B133828
Key on ui cas rn: 58304-65-7
M. Wt: 164.63 g/mol
InChI Key: IMIXSAYOLYBZBI-UHFFFAOYSA-N
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Patent
US05374615

Procedure details

To freshly fused zinc chloride (41 mg) in methylene chloride (10 ml) was added propionyl chloride (5.0 g, 54.0mmol). The reaction was cooled to 10° C. and isobutyraldehyde (3.89 g, 54.0 mmol) was added dropwise maintaining the temperature at 25° C. Once the addition was complete, the reaction Was Stirred for one hour at room temperature. The reaction mixture was washed with 20% NaOAc and the organic phase was concentrated in vacuo to provide the title A compound.
[Compound]
Name
fused zinc chloride
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].[CH:6](=[O:10])[CH:7](C)[CH3:8].[CH2:11](Cl)Cl>>[C:6]([O:4][CH:1]([Cl:5])[CH:2]([CH3:11])[CH3:3])(=[O:10])[CH2:7][CH3:8]

Inputs

Step One
Name
fused zinc chloride
Quantity
41 mg
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.89 g
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction Was Stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 25° C
ADDITION
Type
ADDITION
Details
Once the addition
WASH
Type
WASH
Details
The reaction mixture was washed with 20% NaOAc
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the title A compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CC)(=O)OC(C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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